molecular formula C10H13NS B1445637 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1195367-13-5

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B1445637
M. Wt: 179.28 g/mol
InChI Key: RFRWCQZPTDJSPQ-UHFFFAOYSA-N
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Description

“2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 179.29 .


Synthesis Analysis

The synthesis of “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” and its isosteres has been described in various studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of corresponding 2,2-dimethylchromans .


Molecular Structure Analysis

The molecular structure of “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is represented by the InChI code 1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom.


Physical And Chemical Properties Analysis

“2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is a powder that should be stored at room temperature .

Scientific Research Applications

Synthesis and Reaction Studies

  • Novel Heterocycle Synthesis : Substituted 2H-1,3-benzothiazines, including 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, react with dimethyl acetylenedicarboxylate to form new heterocycles. This reaction's mechanisms and the structures of the resulting compounds provide insights into novel synthetic routes in organic chemistry (Fodor et al., 2010).

  • Push-Pull Enamines Reaction : The interaction of 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine with 'push-pull' enamines has been explored, leading to various 1,4-benzothiazin-2-yl derivatives. This synthesis process and the resulting compounds' structures have significant implications for the development of new chemical entities (Nazarenko et al., 2008).

Biological and Medicinal Research

  • Antioxidant and Antibacterial Activities : N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, derived from 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, show potential antioxidant and antibacterial properties. This discovery opens up avenues for the development of new therapeutic agents (Ahmad et al., 2010).

Methodological Advances

  • Novel Synthesis Methodology : Innovations in the synthesis of 3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides, involving the reduction of corresponding benzothiazin-2-ones, highlight advances in methodological approaches in chemical synthesis, potentially impacting various fields of chemical research (Camoutsis & Catsoulacos, 1992).

  • Enamination-Cyclization Process : The synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines through enamination and oxidative cyclization processes provides a novel pathway for creating structurally diverse compounds. This method could have wide-ranging applications in synthetic chemistry and drug discovery (Thomas, Gupta & Gupta, 2002).

Safety And Hazards

The safety information for “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRWCQZPTDJSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 2
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 3
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 4
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 5
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 6
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

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